molecular formula C19H17N3O2 B12204490 N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide

N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide

Cat. No.: B12204490
M. Wt: 319.4 g/mol
InChI Key: WFARNFZPBYZCGB-UHFFFAOYSA-N
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Description

N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide is a complex organic compound that features a pyridine ring, an isoxazole ring, and a tetrahydronaphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-pyridyl)(5-(2-5,6,7,8-tetrahydronaphthyl)isoxazol-3-yl)carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-pyridin-2-yl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c23-19(21-18-7-3-4-10-20-18)16-12-17(24-22-16)15-9-8-13-5-1-2-6-14(13)11-15/h3-4,7-12H,1-2,5-6H2,(H,20,21,23)

InChI Key

WFARNFZPBYZCGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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